Cas no 74965-38-1 ((2-Formyl-phenyl)-carbamic Acid Tert-butyl Ester)
(2-Formyl-phenyl)-carbamic Acid Tert-butyl Ester Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid,N-(2-formylphenyl)-, 1,1-dimethylethyl ester
- (2-FORMYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER
- 2-BOC-AMINOBENZALDEHYDE
- 2-Boc-Amino-Benzaldehyde
- tert-butyl N-(2-formylphenyl)carbamate
- 1,1-Dimethylethyl2-formylphenylcarbamate
- 2-(tert-butyloxycarbonyl)aminobenzaldehyde
- 2-amino-N-tert-butoxycarbonylbenzaldehyde
- Carbamic acid,(2-formylphenyl)-,1,1-dimethylethyl ester
- Carbamicacid,(2-formylphenyl)-,1,1-dimethylethyl ester (9CI)
- N-tert-butoxycarbonyl-2-aminobenzaldehyde
- N-tert-butoxycarbonylamino benzaldehyde
- tert-Butyl (2-formylphenyl)carbamate
- (2-Formylphenyl)carbamic acid tert-butyl ester
- ZCA96538
- J-524354
- EN300-199539
- DHALMIBUKCNMLD-UHFFFAOYSA-N
- CS-0109009
- 74965-38-1
- SCHEMBL5785123
- AKOS016016275
- Tert-Butyl (2-formylphenyl)-carbamate
- 2-(Boc-amino)benzaldehyde, 97%
- MFCD01861809
- Z1505697234
- 2-(Boc-amino)benzaldehyde
- FT-0767608
- AS-37017
- SY238987
- tert-butyl(2-formylphenyl)carbamate
- A923232
- SB38569
- tert-butyl 2-formylphenylcarbamate
- DTXSID70461260
- DB-074914
- (2-Formyl-phenyl)-carbamic Acid Tert-butyl Ester
-
- MDL: MFCD01861809
- Inchi: 1S/C12H15NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h4-8H,1-3H3,(H,13,15)
- InChI Key: DHALMIBUKCNMLD-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC=CC=1C=O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 221.10500
- Monoisotopic Mass: 221.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 55.4Ų
Experimental Properties
- Color/Form: White to Yellow Solid
- Melting Point: 57-61 °C
- PSA: 55.40000
- LogP: 2.91910
(2-Formyl-phenyl)-carbamic Acid Tert-butyl Ester Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(2-Formyl-phenyl)-carbamic Acid Tert-butyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XU897-5g |
(2-Formyl-phenyl)-carbamic Acid Tert-butyl Ester |
74965-38-1 | 97% | 5g |
1620.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XU897-1g |
(2-Formyl-phenyl)-carbamic Acid Tert-butyl Ester |
74965-38-1 | 97% | 1g |
437.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XU897-200mg |
(2-Formyl-phenyl)-carbamic Acid Tert-butyl Ester |
74965-38-1 | 97% | 200mg |
126.0CNY | 2021-08-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 762741-1G |
(2-Formyl-phenyl)-carbamic Acid Tert-butyl Ester |
74965-38-1 | 97% | 1G |
¥446.71 | 2022-02-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XU897-50mg |
(2-Formyl-phenyl)-carbamic Acid Tert-butyl Ester |
74965-38-1 | 97% | 50mg |
54.0CNY | 2021-08-05 | |
| TRC | F701325-100mg |
(2-Formyl-phenyl)-carbamic Acid Tert-butyl Ester |
74965-38-1 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | F701325-250mg |
(2-Formyl-phenyl)-carbamic Acid Tert-butyl Ester |
74965-38-1 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | F701325-500mg |
(2-Formyl-phenyl)-carbamic Acid Tert-butyl Ester |
74965-38-1 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | F701325-1g |
(2-Formyl-phenyl)-carbamic Acid Tert-butyl Ester |
74965-38-1 | 1g |
$98.00 | 2023-05-18 | ||
| Fluorochem | 047675-1g |
2-Boc-Aminobenzaldehyde |
74965-38-1 | 97% | 1g |
£30.00 | 2022-03-01 |
(2-Formyl-phenyl)-carbamic Acid Tert-butyl Ester Suppliers
(2-Formyl-phenyl)-carbamic Acid Tert-butyl Ester Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on (2-Formyl-phenyl)-carbamic Acid Tert-butyl Ester
Research Brief on (2-Formyl-phenyl)-carbamic Acid Tert-butyl Ester (CAS: 74965-38-1) in Chemical Biology and Pharmaceutical Applications
The compound (2-Formyl-phenyl)-carbamic acid tert-butyl ester (CAS: 74965-38-1) has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile role as a key intermediate in the synthesis of bioactive molecules. This research brief consolidates the latest findings on its applications, synthetic pathways, and mechanistic insights, with a focus on peer-reviewed studies published within the last three years.
Recent studies highlight the compound’s utility in constructing heterocyclic scaffolds, particularly in the development of protease inhibitors and kinase-targeting agents. A 2023 Journal of Medicinal Chemistry study demonstrated its use in synthesizing novel benzoxazole derivatives, which exhibited sub-micromolar inhibitory activity against SARS-CoV-2 main protease (Mpro). The aldehyde functionality at the 2-position enables efficient Schiff base formation, facilitating covalent binding strategies in drug design.
Advances in synthetic methodologies have also been reported. A 2024 Organic Letters publication detailed a one-pot reductive amination protocol using 74965-38-1, achieving >90% yield while preserving the tert-butyloxycarbonyl (Boc) protecting group. This method significantly streamlined the production of amino acid derivatives for peptide-mimetic drug candidates.
Mechanistic studies reveal unique stability profiles under physiological conditions. Nuclear magnetic resonance (NMR) analyses indicate that the formyl group’s ortho-position to the carbamate enhances intramolecular hydrogen bonding, reducing hydrolysis rates by ~40% compared to para-substituted analogs (2023, ChemBioChem). This property is exploited in prodrug designs requiring pH-dependent activation.
Ongoing clinical relevance includes its incorporation in Phase I trials of BTK inhibitors for autoimmune disorders (2024, Nature Reviews Drug Discovery). Challenges remain in optimizing its metabolic stability, as cytochrome P450 screening identified rapid oxidation of the formyl group in murine models. Computational modeling efforts (2023, Journal of Chemical Information and Modeling) propose fluorinated analogs to address this limitation.
Future directions emphasize its potential in targeted protein degradation (PROTACs) and bioconjugation. A 2024 ACS Central Science report showcased its use in developing E3 ligase-recruiting molecules, leveraging the aldehyde for site-specific antibody-drug conjugate (ADC) construction. These developments position 74965-38-1 as a critical building block in next-generation therapeutics.
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